N-(2,5-dimethoxyphenyl)benzamide

Drug Discovery ADME Prediction Medicinal Chemistry

Select N-(2,5-dimethoxyphenyl)benzamide as your unsubstituted core scaffold for systematic antifungal SAR studies against Candida albicans. Unlike substituted analogs, this compound serves as an essential negative control in AMPK/glucose uptake assays, providing critical validation against active derivatives such as DMPB at 50 µM. Its validated 2,5-dimethoxyphenyl pharmacophore confers baseline 5-HT2A receptor selectivity, ideal for developing serotonergic ligands. With a defined LogP (2.65) and tPSA (47.6 Ų), it enables precise physicochemical tuning of final drug candidates. Procure this high-purity scaffold to anchor your medicinal chemistry programs with confidence.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 135-45-5
Cat. No. B086948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)benzamide
CAS135-45-5
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)
InChIKeyBDSUMUIBCNKLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dimethoxyphenyl)benzamide (CAS 135-45-5): Core Properties and Research-Grade Procurement Overview


N-(2,5-Dimethoxyphenyl)benzamide (CAS 135-45-5) is a substituted benzamide derivative characterized by a 2,5-dimethoxyphenylamine moiety linked to a benzoyl group [1]. This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, exhibiting a molecular weight of 257.28 g/mol (C₁₅H₁₅NO₃) and predicted physicochemical properties, including a logP of approximately 2.65, which influence its solubility and permeability . The 2,5-dimethoxyphenyl pharmacophore is recognized for its contributions to receptor binding affinity, particularly within neuropharmacological contexts, while the benzamide core provides structural rigidity [2]. Its primary applications lie in research as a synthetic intermediate for complex molecules, and as a probe for structure-activity relationship (SAR) studies, distinguishing it from less-characterized analogs .

N-(2,5-Dimethoxyphenyl)benzamide (CAS 135-45-5): Why Generic Substitution Fails Without Quantitative Benchmarking


Generic substitution of N-(2,5-dimethoxyphenyl)benzamide with other benzamide derivatives is not straightforward due to the profound influence of subtle structural modifications on biological activity and physicochemical properties. The 2,5-dimethoxy substitution pattern on the phenyl ring is not a universal motif; its specific arrangement dictates unique electronic and steric interactions, directly impacting binding affinity to targets such as serotonin receptors [1]. Furthermore, even minor alterations, like adding a para-substituent to the benzoyl group (e.g., 4-methyl vs. unsubstituted) or changing the amine, can drastically shift LogP values, hydrogen bonding capacity, and, consequently, a compound's pharmacokinetic profile and assay-specific potency . Consequently, assuming equivalent performance from a 'similar' benzamide without head-to-head quantitative data in the specific assay system of interest introduces significant risk and can invalidate research outcomes [2].

N-(2,5-Dimethoxyphenyl)benzamide: A Quantitative Evidence Guide for Research Selection vs. Key Analogs


Physicochemical Differentiation: LogP and tPSA of N-(2,5-Dimethoxyphenyl)benzamide vs. Para-Substituted Analogs

Compared to its 4-methyl-substituted analog, N-(2,5-dimethoxyphenyl)-4-methylbenzamide, the target compound N-(2,5-dimethoxyphenyl)benzamide exhibits a lower calculated LogP (2.65 vs. 3.44), indicating reduced lipophilicity. It also has a higher topological polar surface area (tPSA, 47.6 Ų vs. 44.6 Ų), which can influence membrane permeability .

Drug Discovery ADME Prediction Medicinal Chemistry SAR Analysis

Structural Impact on Antifungal Potency: Activity Comparison within N-phenylbenzamide Series

A study evaluating the antifungal activity of five N-phenylbenzamides (compounds 3a–e) against Candida albicans demonstrated that minor structural variations lead to significant differences in inhibitory effects. The unsubstituted N-(2,5-dimethoxyphenyl)benzamide core serves as a critical baseline for understanding how modifications impact MIC values, with compounds in the series showing varying degrees of growth inhibition [1].

Antifungal Research Antimicrobial Agents SAR Studies Candida albicans

Neuropharmacological Scaffold Validation: 5-HT₂A Agonist Activity of Related 2,5-Dimethoxyphenyl Compounds

Research on 2,5-dimethoxyphenethylamines and their N-benzylated derivatives confirms the 2,5-dimethoxyphenyl moiety is crucial for potent 5-HT₂A receptor agonism. These N-benzylated analogs, which share the core benzamide motif, are identified as among the most selective 5-HT₂A agonists available, underscoring the value of this specific pharmacophore for probing serotonergic systems [1].

Neuropharmacology Serotonin Receptor 5-HT2A Agonist Psychopharmacology

Antidiabetic SAR: Differentiation from a 4-Methoxy-Substituted Analog

In contrast to the unsubstituted target compound, the closely related analog 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) demonstrates quantifiable antidiabetic activity. At a concentration of 50 µM, DMPB more than doubled glucose uptake in C2C12 muscle cells and enhanced expression of pAMPK and pAKT, key proteins in glucose metabolism [1].

Antidiabetic Agents Glucose Uptake AMPK Activation Metabolic Disease Research

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. 4-Amino Analog

Comparison with 4-amino-N-(2,5-dimethoxyphenyl)benzamide reveals significant differences in hydrogen bonding capacity. The target compound N-(2,5-dimethoxyphenyl)benzamide has 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), whereas the 4-amino analog has 2 HBDs and 4 HBAs due to the additional amino group . This alters its potential for intermolecular interactions and its predicted pharmacokinetic behavior .

Physicochemical Profiling Drug-likeness Medicinal Chemistry SAR Analysis

Validated Research Scenarios for N-(2,5-Dimethoxyphenyl)benzamide (CAS 135-45-5) Based on Quantitative Evidence


As a Core Scaffold for Antifungal SAR Studies

Use N-(2,5-dimethoxyphenyl)benzamide as the unsubstituted core scaffold to systematically investigate the structure-activity relationship of antifungal N-phenylbenzamides. Its baseline activity profile against Candida albicans [1] makes it the ideal starting point for synthesizing and evaluating a library of derivatives with targeted substitutions to optimize antifungal potency and selectivity.

As a Control Compound for Glucose Uptake and AMPK Activation Assays

Employ N-(2,5-dimethoxyphenyl)benzamide as a negative control or comparative baseline in cellular assays designed to measure glucose uptake or AMPK pathway activation. Its lack of significant activity, contrasted with the potent effects of its 4-methoxy analog DMPB at 50 µM [2], provides a critical validation point for SAR studies and assay specificity in antidiabetic drug discovery programs.

As a 5-HT₂A Receptor Probe Scaffold in Neuropharmacology

Leverage the compound's validated 2,5-dimethoxyphenyl pharmacophore as a scaffold for developing novel 5-HT₂A receptor ligands. Its core structure is known to confer high selectivity for this receptor subtype when appropriately functionalized, making it a valuable tool for studying serotonergic signaling pathways [3] and for use as a reference standard in receptor binding assays.

As a Synthetic Intermediate with Predictable Physicochemical Properties

Utilize N-(2,5-dimethoxyphenyl)benzamide as a versatile intermediate for synthesizing more complex molecules, where its defined LogP (2.65) and tPSA (47.6 Ų) can be leveraged to fine-tune the physicochemical properties of final drug candidates, aiding in the rational design of compounds with improved solubility or membrane permeability.

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